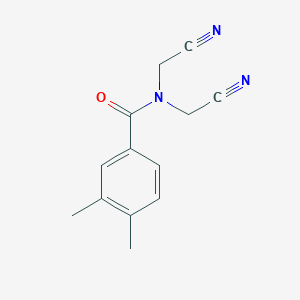

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide

Description

Properties

Molecular Formula |

C13H13N3O |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-3,4-dimethylbenzamide |

InChI |

InChI=1S/C13H13N3O/c1-10-3-4-12(9-11(10)2)13(17)16(7-5-14)8-6-15/h3-4,9H,7-8H2,1-2H3 |

InChI Key |

PVXVKOMTIBHCGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Computational Analysis of N,n Bis Cyanomethyl 3,4 Dimethylbenzamide

Spectroscopic Characterization Protocols

A multi-faceted spectroscopic approach was utilized to meticulously probe the molecular structure of N,N-bis(cyanomethyl)-3,4-dimethylbenzamide, ensuring a comprehensive and accurate depiction of its constituent parts and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguous assignment of all proton and carbon signals.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3,4-dimethylphenyl group, the two methyl groups attached to the aromatic ring, and the two equivalent methylene (B1212753) (-CH₂-) protons of the cyanomethyl groups. The integration of these signals would correspond to the number of protons in each unique chemical environment.

The ¹³C NMR spectrum would provide complementary information, revealing signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, the two methyl carbons, the methylene carbons, and the nitrile carbons. The chemical shifts of these signals are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on typical chemical shift values for similar functional groups, as no direct experimental data was found in the searched literature.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.8 | 125 - 135 |

| Methylene (-CH₂CN) | 4.5 - 4.8 | 40 - 45 |

| Aromatic -CH₃ | 2.2 - 2.4 | 19 - 21 |

| Carbonyl (C=O) | - | 168 - 172 |

| Nitrile (-CN) | - | 115 - 120 |

| Aromatic C (quaternary) | - | 130 - 145 |

To generate this table, click the "Generate Table" button below. Generate Table

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound would be recorded using techniques such as Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. Key vibrational frequencies would confirm the presence of the amide, nitrile, and aromatic functionalities.

Specifically, a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide would be expected in the region of 1630-1680 cm⁻¹. The C≡N stretching vibration of the nitrile groups would appear as a sharp, medium-intensity band around 2240-2260 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methyl/methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound (Note: This table is based on characteristic IR frequencies for the respective functional groups, as specific experimental data for the title compound was not located.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | C=O stretch | 1630 - 1680 |

| Nitrile | C≡N stretch | 2240 - 2260 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Aromatic | C=C stretch | 1450 - 1600 |

To generate this table, click the "Generate Table" button below. Generate Table

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to accurately determine the molecular mass of this compound. The expected monoisotopic mass would be calculated from its molecular formula, C₁₄H₁₃N₃O.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of cyanomethyl radicals, leading to characteristic fragment ions.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to exhibit absorption bands in the ultraviolet region. These absorptions would correspond to π → π* transitions associated with the aromatic ring and the carbonyl group. The position and intensity of these absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

X-ray Crystallographic Analysis of this compound

To obtain an unambiguous three-dimensional structure of the compound in the solid state, X-ray crystallography is the definitive method.

Single-Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination

The growth of suitable single crystals of this compound is a prerequisite for this analysis. Techniques such as slow evaporation from a suitable solvent would be employed to obtain crystals of sufficient quality.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are crucial in determining the physical properties of a material, including its melting point, solubility, and stability. For this compound, a molecule with multiple functional groups capable of engaging in such interactions, understanding its crystal packing is fundamental.

The primary interactions expected to play a significant role in the crystal lattice of this compound include hydrogen bonds, π–π stacking, and C–H⋯π interactions. The cyanomethyl and benzamide (B126) moieties provide sites for potential hydrogen bonding, likely of the C–H⋯O and C–H⋯N types, which can link molecules into layers or more complex three-dimensional networks. nih.gov The dimethylphenyl ring is a prime candidate for engaging in π–π stacking interactions, where parallel aromatic rings align, contributing to crystal cohesion. researchgate.net Furthermore, C–H bonds from the methyl groups can interact with the π-system of the aromatic ring in neighboring molecules, forming C–H⋯π interactions that further stabilize the crystal structure. researchgate.net

| Interaction Type | Potential Participating Groups | Typical Role in Crystal Packing |

| Hydrogen Bonds | C-H donors with C=O and C≡N acceptors | Linking molecules into chains, layers, or dimers. nih.gov |

| π–π Stacking | Dimethylphenyl rings | Stabilizing the structure through face-to-face or offset stacking of aromatic systems. researchgate.net |

| C–H⋯π Interactions | Methyl C-H bonds and the aromatic ring | Consolidating the packing arrangement by linking molecules in three dimensions. researchgate.net |

| van der Waals Forces | All atoms | General, non-directional forces contributing to overall crystal cohesion. nih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT calculations can predict a molecule's optimized geometry, corresponding to its lowest energy state, as well as various electronic properties. For this compound, DFT would typically be employed using a functional, such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311G(d,p). researchgate.net

These calculations yield precise information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. This theoretical structure can be compared with experimental data from X-ray crystallography to validate the computational model. imist.ma Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding how it will interact with other molecules.

From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to predict the reactivity and stability of a molecule. researchgate.net These descriptors provide a quantitative measure of a molecule's tendency to participate in chemical reactions.

The energies of the HOMO and LUMO are particularly important. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net Other important descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for building structure-activity relationships and predicting how a molecule might behave in a given chemical environment. researchgate.netchemrxiv.org

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Represents resistance to change in electron distribution. Harder molecules are less reactive. researchgate.net |

| Global Electrophilicity (ω) | ω = χ²/2η | Quantifies the electrophilic nature of a molecule. researchgate.net |

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and structural stability. researchgate.net

For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify different stable conformations (conformers) and the energy barriers between them. nih.gov This is particularly useful for understanding how the molecule might behave in solution or when interacting with a biological target. Torsional energy assessments around key bonds can reveal the most favorable orientations of the molecule's functional groups, which in turn influences its intermolecular interactions and crystal packing. nih.gov The results from MD simulations can complement findings from DFT by providing a more complete picture of the molecule's structural dynamics.

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified and highlighted. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds. The analysis also generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts in the crystal. researchgate.net These plots provide a quantitative breakdown of the different types of interactions, showing the percentage contribution of each to the total Hirshfeld surface area. For example, a typical analysis might show contributions from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts. researchgate.netnih.gov This detailed quantification allows for a precise understanding of the forces governing the crystal packing. nih.gov

| Contact Type | Typical Contribution (%) | Significance |

| H···H | 30 - 78% | Represents the most abundant, though weaker, van der Waals interactions. nih.govresearchgate.netnih.gov |

| C···H/H···C | 15 - 18% | Indicates the presence of C-H···π interactions and other van der Waals contacts. nih.govresearchgate.netnih.gov |

| O···H/H···O | 3 - 25% | Highlights the presence of hydrogen bonds and other close contacts involving oxygen. nih.govresearchgate.netnih.gov |

| N···H/H···N | 1 - 23% | Points to hydrogen bonds and other interactions involving nitrogen atoms. nih.govnih.gov |

Chemical Reactivity and Derivatization Strategies for N,n Bis Cyanomethyl 3,4 Dimethylbenzamide

Reactivity of the Cyanomethyl Groups

The N-cyanomethyl (-CH₂CN) substituents are a key site for chemical modification. Their reactivity is centered around the α-carbon, the cyano group itself, and the potential for radical formation.

The nitrogen atom of the amide linkage significantly influences the reactivity of the attached cyanomethyl groups. While the amide nitrogen itself is generally not nucleophilic due to resonance delocalization of its lone pair with the carbonyl group, the α-carbon of the cyanomethyl group can exhibit nucleophilic character under certain conditions.

α-Aminonitriles, which share a structural similarity with the cyanomethylamino moiety, are valuable synthetic intermediates. researchgate.net Their utility often stems from the ability to generate a carbanion at the α-position, which can then react with various electrophiles. However, in the case of N,N-bis(cyanomethyl)-3,4-dimethylbenzamide, the acidity of the α-protons is not significantly high, and strong bases would be required to facilitate such reactions.

The cyano group itself can undergo nucleophilic addition, although this is more common with inorganic cyanides reacting with carbonyls to form cyanohydrins. researchgate.netsigmaaldrich.comnih.gov In the context of the target molecule, transformations of the nitrile functionality are more likely to proceed via hydrolysis or reduction, as discussed in subsequent sections.

A notable reaction of α-aminonitriles is their reaction with aminothiols, such as cysteine, to form thiazolines, which can then be hydrolyzed to dipeptides. guidechem.com This suggests a potential pathway for conjugating this compound to thiol-containing molecules.

Table 1: Potential Nucleophilic Transformations of the Cyanomethyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Hydrolysis of Nitrile | Strong acid or base, heat | N-(carboxymethyl)-N-(cyanomethyl)-3,4-dimethylbenzamide |

| Reduction of Nitrile | LiAlH₄ or H₂/catalyst | N,N-bis(2-aminoethyl)-3,4-dimethylbenzamide |

The benzamide (B126) ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents: the N,N-bis(cyanomethyl)amido group and the two methyl groups.

The amide group is generally considered a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609). This is due to the electron-withdrawing inductive effect of the carbonyl group. However, the nitrogen lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions. In this specific molecule, the ortho positions are sterically hindered by the bulky N,N-bis(cyanomethyl) group. The para position is already substituted with a methyl group. Therefore, substitution is likely to be directed to the remaining ortho and meta positions relative to the amide.

The two methyl groups at the 3- and 4-positions are activating groups and are ortho, para-directors. Their combined effect will influence the final position of substitution. Considering the directing effects of all substituents, electrophilic attack is most likely to occur at the 5- or 6-position of the aromatic ring.

Table 2: Directing Effects of Substituents on the Benzamide Ring

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CON(CH₂CN)₂ | 1 | Deactivating | ortho, para (hindered) |

| -CH₃ | 3 | Activating | ortho, para |

The cyanomethyl group can participate in radical reactions. The carbon-centered radical adjacent to a cyano group can be generated and subsequently engage in various transformations. nih.govchemicalbook.com For instance, radical addition to the cyano group itself can lead to the formation of new ring systems. nih.gov While less common than ionic reactions for this functional group, radical-initiated processes offer an alternative pathway for derivatization.

The initiation of such radical reactions would typically require a radical initiator, such as AIBN or benzoyl peroxide, and a source of radicals. The stability of the resulting cyanomethyl radical would be a key factor in the feasibility of these transformations.

Modifications of the Amide Linkage

The tertiary amide bond in this compound is relatively stable but can be cleaved or reduced under specific conditions.

Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base. google.com

Acid-catalyzed hydrolysis: This typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is generally irreversible as the resulting amine is protonated under acidic conditions.

Base-catalyzed hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is often slower than acid-catalyzed hydrolysis and may require more forcing conditions, such as heating. google.com

The products of complete hydrolysis of this compound would be 3,4-dimethylbenzoic acid and bis(cyanomethyl)amine. The stability of the cyanomethyl groups under these conditions would need to be considered, as the nitrile functionality can also be hydrolyzed to a carboxylic acid under strong acidic or basic conditions. Kinetic studies on N-substituted amides have shown that the rate of hydrolysis is influenced by the steric and electronic effects of the substituents on the nitrogen atom. nih.govchemicalbook.com

The tertiary amide can be reduced to a tertiary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). Several other reagents have been developed for the reduction of tertiary amides, some of which exhibit high chemoselectivity, tolerating other functional groups such as nitriles.

The product of the reduction of this compound would be N,N-bis(cyanomethyl)-3,4-dimethylbenzylamine. This reaction provides a route to a new class of compounds with a different central functional group, opening up further possibilities for derivatization based on the reactivity of the resulting tertiary amine.

Table 3: Potential Reduction Products of the Amide Linkage

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | N,N-bis(cyanomethyl)-3,4-dimethylbenzylamine |

| Dialkylboranes (e.g., 9-BBN) | THF, reflux | N,N-bis(cyanomethyl)-3,4-dimethylbenzylamine |

Functionalization of the Aromatic Ring

The substituted benzamide structure provides a scaffold ripe for further functionalization, primarily through reactions directed by the powerful amide functional group.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgbaranlab.org The N,N-dialkylamide group is recognized as one of the most powerful DMGs available in synthetic chemistry. organic-chemistry.org

In this compound, the N,N-bis(cyanomethyl)amide moiety serves as the DMG. This group directs lithiation exclusively to the ortho positions of the aromatic ring (C2 and C6). Due to the substitution pattern of the starting arene, these two positions are not equivalent. The C2 position is flanked by the DMG and the C3-methyl group, whereas the C6 position is adjacent only to the DMG.

Deprotonation is anticipated to occur preferentially at the C6 position. The methyl group at the C3 position exerts a significant steric hindrance, a phenomenon known as the "ortho effect," which disfavors the approach of the bulky organolithium base to the C2 proton. nih.gov Therefore, treatment with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), typically in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C), is expected to selectively generate the 6-lithio derivative. The resulting aryllithium species is a versatile intermediate that can be trapped with a wide array of electrophiles to introduce new functional groups at the C6 position.

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Iodine | I₂ | -I (Iodo) |

| Carbon Dioxide | CO₂ | -COOH (Carboxylic Acid) |

| Aldehydes/Ketones | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' (Hydroxyalkyl) |

| Silyl Halides | (CH₃)₃SiCl (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) |

| Boronic Esters | B(OiPr)₃ | -B(OH)₂ (Boronic Acid, after hydrolysis) |

Cross-Coupling Reactions at the Aromatic Core

The introduction of a halide or triflate at the aromatic core via ortho-metalation opens the door to a vast array of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov A 6-halo-N,N-bis(cyanomethyl)-3,4-dimethylbenzamide derivative, for instance, would be an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 6-halo derivative with an organoboron reagent, such as a boronic acid or boronic ester, to form a new C-C bond. youtube.comresearchgate.net This method is highly valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com It would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the C6 position.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl halide with an alkene to create a new, substituted alkene. wikipedia.orglibretexts.org This reaction provides a direct route to stilbene-like structures and other vinylated arenes, proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling can be employed. This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the aryl halide with a primary or secondary amine. It is a premier method for the synthesis of arylamines. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure at C6 |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C (sp²-sp²) | -Ar' (Aryl) |

| Heck-Mizoroki | H₂C=CHR | C-C (sp²-sp²) | -CH=CHR (Vinyl) |

| Sonogashira | HC≡CR | C-C (sp²-sp) | -C≡CR (Alkynyl) |

| Buchwald-Hartwig | R₂NH | C-N | -NR₂ (Amino) |

Coordination Chemistry of this compound

The molecular architecture of this compound suggests significant potential for its use as a ligand in coordination chemistry.

Ligand Properties and Potential for Metal Complexation

This compound possesses multiple potential donor sites, making it a multidentate ligand. The key coordination sites are the carbonyl oxygen of the amide group and the nitrogen atoms of the two terminal nitrile groups. wikipedia.orgnih.gov

Donor Atoms: The ligand features one "hard" donor atom (the carbonyl oxygen) and two "borderline" donor atoms (the nitrile nitrogens). This combination allows for potential coordination with a wide range of metal ions, from hard Lewis acids that prefer oxygen ligation to softer metals that can coordinate to the nitrile nitrogen.

Chelation: The presence of multiple donor sites within the same molecule allows it to act as a chelating ligand. quora.comlibretexts.org Chelation involves the formation of a ring structure containing the metal ion, which leads to a significant increase in the thermodynamic stability of the resulting complex, an observation known as the chelate effect. scispace.comlibretexts.org Depending on which donor atoms are involved, the ligand can form stable five- or six-membered chelate rings.

Denticity: The ligand can be classified as potentially bidentate or tridentate. This versatility in how it can bind to a metal center is a key feature of its ligand properties.

The cyanomethyl groups are of particular interest. Ligands containing cyano groups are well-studied in coordination chemistry and can stabilize metals in various oxidation states. wikipedia.orgnih.gov The ability of this molecule to present two nitrile functionalities in a flexible framework makes it an intriguing candidate for forming stable metal complexes.

Investigation of Binding Modes and Stability of Coordination Complexes

The multiple donor sites allow for several possible binding modes, the preference for which would be dictated by the electronic and steric properties of the metal ion, the solvent system, and the counter-ions present.

Potential Binding Modes:

Bidentate (N,N') Chelation: The two nitrogen atoms of the cyanomethyl groups could coordinate to a single metal center, forming a stable chelate ring.

Bidentate (O,N) Chelation: The carbonyl oxygen and the nitrogen of one cyanomethyl group could bind to the metal. The flexibility of the cyanomethyl arm would be crucial in facilitating this binding mode.

Tridentate (N,O,N') Chelation: In a pincer-like fashion, both nitrile nitrogens and the central carbonyl oxygen could coordinate to the same metal center. This would result in a highly stable complex due to the formation of two fused chelate rings.

Bridging Mode: The ligand could bridge two or more metal centers, with the nitrile groups coordinating to different metals, potentially leading to the formation of coordination polymers.

The stability of these coordination complexes would be significantly enhanced by the chelate effect. libretexts.org Complexes formed with polydentate ligands are generally more stable than those formed with analogous monodentate ligands. scispace.com The actual stability would be quantified by the formation constant of the complex, which would depend on factors such as the nature of the metal ion, the pH of the solution, and steric effects. The presence of bulky substituents near the coordination sites can sometimes destabilize a complex. scispace.com However, the 3,4-dimethyl substitution pattern on the benzamide ring is remote from the primary coordination sites and is unlikely to cause significant steric hindrance.

| Binding Mode | Denticity | Donor Atoms Involved | Potential Chelate Ring Size |

|---|---|---|---|

| Bidentate Chelate | 2 | N, N' (from -CH₂CN) | 8-membered |

| Bidentate Chelate | 2 | O (from C=O), N (from -CH₂CN) | 6-membered |

| Tridentate Pincer | 3 | N, O, N' | Two fused 6-membered rings |

| Bridging | Variable | N and/or O atoms binding to different metal centers | N/A (Polymeric structure) |

Biological Activity and Structure Activity Relationship Sar Studies of N,n Bis Cyanomethyl 3,4 Dimethylbenzamide and Its Analogues

General Principles of Biological Activity in Benzamide (B126) Derivatives

Benzamide derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities. researchgate.net The core benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a valuable pharmacophore in drug discovery. The biological effects of these derivatives are highly dependent on the nature and position of substituents on both the phenyl ring and the amide nitrogen.

Research has demonstrated that benzamide-containing molecules can function as:

Enzyme Inhibitors: A significant area of investigation involves benzamides as inhibitors of key enzymes. They are particularly prominent as histone deacetylase (HDAC) inhibitors, which play a role in epigenetic regulation and cancer therapy. nih.govcyberleninka.ruresearchgate.net Additionally, various benzamide derivatives have been developed as inhibitors for other enzymes such as RET kinase, implicated in certain types of cancer, and acetylcholinesterase, a target in Alzheimer's disease therapy. nih.govpharmainfonepal.com

Receptor Antagonists: Benzamide structures are integral to a number of receptor antagonists. Notably, they have been successfully developed as antagonists for the histamine (B1213489) H3 receptor, which are primarily found in the central nervous system and are targets for treating neurological disorders like narcolepsy. nih.govmdpi.com They have also been evaluated as potential multireceptor antipsychotics, targeting dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A/5-HT2A receptors. nih.gov

Antimicrobial and Antiparasitic Agents: Certain N-substituted benzamides have shown potential as antibacterial and antifungal agents. nih.gov Furthermore, complex benzamide derivatives have been investigated as DNA minor groove binders with activity against kinetoplastid parasites like Trypanosoma brucei. nih.gov

Other Activities: The structural diversity of benzamides has led to their exploration in various other roles, including as anti-inflammatory agents, pesticides, and herbicides. nih.gov

Mechanistic Exploration of Cellular and Molecular Interactions

The diverse biological activities of benzamide analogues are rooted in their ability to interact with specific biological macromolecules. The following sections explore the mechanistic basis of these interactions.

While literature extensively covers benzamide derivatives as ligands for various receptors, there is no available scientific information specifically linking N,N-bis(cyanomethyl)-3,4-dimethylbenzamide or its close analogues to the T1R1/T1R3 umami taste receptor. The ligands for this receptor are typically amino acids and peptides. mdpi.comresearchgate.netnih.gov

Histamine H3 Receptor:

In contrast, the role of benzamides as histamine H3 receptor antagonists is well-documented. nih.govmdpi.com The H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system on presynaptic neurons. As an autoreceptor, it inhibits the synthesis and release of histamine, which in turn modulates the release of other key neurotransmitters like acetylcholine (B1216132) and dopamine.

Benzamide-based antagonists bind to the H3 receptor, blocking the inhibitory action of histamine. nih.gov This leads to an increase in histamine release and subsequent enhancement of neurotransmission, which is the basis for their potential use in promoting wakefulness and enhancing cognitive function. nih.gov Structure-activity relationship studies have shown that the affinity of these compounds for the H3 receptor is highly dependent on the substituents attached to the core benzamide structure. nih.gov

There is no specific enzyme inhibition profile available for this compound. However, the benzamide class is well-established for its inhibitory action against several important enzymes.

Histone Deacetylase (HDAC) Inhibition:

Benzamide derivatives are a prominent class of HDAC inhibitors. nih.govnih.gov HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these compounds maintain a more open chromatin structure, allowing for the expression of genes that can, for example, halt cell proliferation and induce apoptosis in cancer cells. cyberleninka.ruresearchgate.net

The typical structure of a benzamide HDAC inhibitor includes a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, which is crucial for its catalytic activity. cyberleninka.ruresearchgate.net The benzamide moiety itself can serve this function. Structure-activity studies have revealed that substituents on the benzamide ring are critical for inhibitory potency. nih.gov For instance, in a series of newly synthesized benzamide derivatives, a 2'-amino or hydroxy group on a benzanilide (B160483) moiety was found to be indispensable for inhibitory activity. nih.gov

Table 1: Examples of Benzamide-Based HDAC Inhibitors and their Activity

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| MS-275 (Entinostat) | HDAC | 4.8 | nih.gov |

| Compound 7j | HDAC1-3 | Potent Inhibitor | nih.gov |

| Sodium Butyrate (Reference) | HDAC | 140 | nih.gov |

| Trichostatin A (Reference) | HDAC | 0.0046 | nih.gov |

RET Kinase Inhibition:

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can become a driver of various cancers. Benzamide derivatives have been designed as RET kinase inhibitors. nih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain of the RET protein. By occupying the ATP-binding pocket, they prevent the phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. A series of 4-chloro-benzamide derivatives containing a substituted 1,2,4-oxadiazole (B8745197) ring were found to exhibit moderate to high potency in inhibiting RET kinase activity at both the molecular and cellular levels. nih.gov

The interaction of benzamide derivatives with their molecular targets leads to the modulation of broader biochemical and cellular pathways.

By inhibiting HDACs, benzamide compounds can alter the epigenetic landscape of a cell. This leads to the re-expression of silenced tumor suppressor genes, resulting in the induction of cell cycle arrest, differentiation, and apoptosis (programmed cell death). cyberleninka.ruresearchgate.net These downstream effects make benzamide HDAC inhibitors a promising class of anticancer agents.

Similarly, the inhibition of RET kinase by specific benzamides blocks the signaling cascades that this receptor controls. This directly interferes with pathways responsible for cancer cell growth, proliferation, and survival in tumors that are dependent on RET signaling. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of any compound is intrinsically linked to its chemical structure. For benzamide derivatives, SAR analysis seeks to understand how modifications to the molecule's structure affect its biological function.

There are no direct, systematic SAR studies available in the scientific literature for this compound that specifically compare its activity to analogues with different substitution patterns. However, insights can be drawn from related compounds and general chemical principles.

The 3,4-dimethylphenyl group has been incorporated into various biologically active molecules. For instance, in the development of a novel dual MDM2/XIAP inhibitor, a compound featuring an N-(3,4-dimethylphenyl)sulfonamide core was identified as a potent lead. Subsequent modifications that removed either one or both of the methyl groups from this phenyl ring resulted in reduced antiproliferative activity, indicating that the 3,4-dimethyl substitution pattern was beneficial for the potency of that particular molecular scaffold.

From a chemical perspective, the 3,4-dimethyl substitution pattern imparts specific properties to the benzamide molecule:

Electronic Effects: Methyl groups are electron-donating through inductive and hyperconjugation effects. The presence of two such groups at the 3 and 4 positions increases the electron density of the aromatic ring. This can influence the molecule's interaction with its biological target, for example, by modulating the strength of π-π stacking interactions with aromatic amino acid residues in a binding pocket.

Postulated Influence of the Bis(cyanomethyl) Moiety on Molecular Recognition

Without specific research, the influence of the bis(cyanomethyl) moiety on molecular recognition can only be hypothesized based on the known properties of the cyanomethyl group. The nitrile (cyano) group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. The presence of two such groups could potentially lead to strong and specific interactions with a biological target, possibly through chelation of a metal ion or by forming multiple hydrogen bonds with amino acid residues in a receptor's binding pocket. The cyanomethyl groups also introduce a degree of conformational flexibility, which could allow the molecule to adopt an optimal orientation for binding.

The Potential of Computational Approaches to SAR Prediction and Optimization

In the absence of experimental data, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling could be employed to predict the potential biological targets and optimize the structure of this compound. Molecular docking could be used to simulate the binding of the compound to the active sites of various known receptors for benzamide derivatives. QSAR studies would involve building a statistical model that correlates the structural features of a series of related compounds with their biological activity. However, the accuracy of these computational predictions is heavily dependent on the availability of high-quality experimental data for a set of related compounds, which is currently lacking for this specific chemical entity.

Potential Applications and Future Research Directions

Role as an Intermediate in Advanced Organic Synthesis

The chemical architecture of N,N-bis(cyanomethyl)-3,4-dimethylbenzamide makes it a versatile intermediate for the synthesis of more complex molecules. The presence of two cyanomethyl groups offers reactive sites for a variety of chemical transformations. These groups can be strategically manipulated to introduce new functionalities and build intricate molecular frameworks.

The benzamide (B126) scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The cyanomethyl groups in this compound can serve as precursors to other functional groups. For instance, the nitrile functionality can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles, which are important bioisosteres of carboxylic acids. nih.goviucr.org The development of novel synthetic methodologies targeting these transformations could lead to the creation of libraries of compounds for drug discovery programs.

The following table outlines potential synthetic transformations of the cyanomethyl groups:

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| Hydrolysis | Acid or base catalysis | Carboxylic Acid | Synthesis of polyamides, introduction of acidic moieties for biological interactions. |

| Reduction | Catalytic hydrogenation (e.g., H2/Pd) or chemical hydrides (e.g., LiAlH4) | Primary Amine | Synthesis of polyamines, introduction of basic centers, further functionalization. |

| Cycloaddition | Sodium azide | Tetrazole | Development of carboxylic acid bioisosteres in medicinal chemistry. nih.goviucr.org |

| Addition of Grignard Reagents | RMgX followed by hydrolysis | Ketone | Carbon-carbon bond formation to build more complex molecular skeletons. |

Development of Functional Materials and Polymers

The dinitrile nature of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of functional polymers. The nitrile groups can participate in polymerization reactions, such as cyclotrimerization to form triazine-based networks. These materials are often characterized by high thermal stability and specific mechanical properties.

Furthermore, the incorporation of the 3,4-dimethylbenzamide moiety into a polymer backbone could impart desirable characteristics, such as improved solubility in organic solvents or specific interactions with other molecules. The development of polymers derived from this compound could find applications in areas such as high-performance plastics, resins, and specialty coatings. Research in this area would focus on controlling the polymerization process to achieve desired molecular weights and material properties.

Mechanistic Studies in Medicinal Chemistry Beyond Direct Therapeutic Application

While not necessarily a direct therapeutic agent itself, this compound can serve as a valuable tool for mechanistic studies in medicinal chemistry. The benzamide core is a common feature in many biologically active compounds. By systematically modifying the cyanomethyl groups, researchers can probe the structure-activity relationships of related therapeutic candidates.

For instance, the cyanomethyl groups can be used as handles to attach fluorescent probes or other reporter groups, enabling the study of how benzamide-containing molecules interact with their biological targets. These studies can provide crucial insights into the binding modes and mechanisms of action of drugs, aiding in the design of more potent and selective therapeutic agents.

Analytical Methodologies for Detection and Characterization in Complex Matrices

The development of robust analytical methods is crucial for the detection and characterization of this compound, particularly if it were to be used in industrial processes or as an intermediate in pharmaceutical synthesis. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be suitable for its separation and identification in complex mixtures.

Infrared (IR) spectroscopy would be expected to show characteristic nitrile stretching frequencies, while nuclear magnetic resonance (NMR) spectroscopy would provide detailed information about the molecular structure. The development of standardized analytical protocols would be essential for quality control and for studying the compound's stability and reactivity.

The following table summarizes key analytical techniques for the characterization of this compound:

| Analytical Technique | Expected Observations | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | A distinct peak at a specific retention time. | Separation from impurities and quantification. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight. | Confirmation of molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | A sharp absorption band around 2250 cm⁻¹ for the C≡N stretch. | Presence of the nitrile functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic chemical shifts for the aromatic, methyl, and cyanomethyl protons and carbons. | Detailed structural elucidation. |

Opportunities for Green Chemistry Approaches in Synthesis

Future research should focus on developing environmentally benign synthetic routes to this compound. This could involve the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. For example, exploring enzymatic or biocatalytic methods for the key synthetic steps could offer a more sustainable alternative to traditional chemical synthesis. Additionally, the development of one-pot synthesis procedures would improve efficiency and reduce the environmental impact of its production.

Emerging Research Frontiers for Cyanomethylated Benzamides

The unique combination of a benzamide core and two cyanomethyl groups in this compound opens up several emerging research frontiers. One area of interest is the exploration of its coordination chemistry. The nitrogen atoms of the nitrile and amide groups could potentially coordinate with metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Another promising direction is the investigation of its potential in the synthesis of heterocyclic compounds. The cyanomethyl groups can participate in various cyclization reactions to form a wide range of nitrogen-containing heterocycles, which are of significant interest in medicinal and agricultural chemistry. acs.orgtandfonline.com The exploration of these new research avenues will undoubtedly uncover new applications and further highlight the versatility of cyanomethylated benzamides.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N,N-bis(cyanomethyl)-3,4-dimethylbenzamide, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via nucleophilic substitution of 3,4-dimethylbenzamide with cyanomethyl halides (e.g., chloroacetonitrile). Critical parameters include:

- Solvent choice : Polar aprotic solvents like DMF or THF to stabilize intermediates.

- Base selection : Strong bases (e.g., NaH) for deprotonation of the amide nitrogen.

- Temperature control : Reaction at 0–60°C to avoid side reactions like hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl, cyanomethyl groups) and aromatic protons.

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 297.148).

- Elemental Analysis : Validate C, H, N, and O percentages .

Q. What are the primary solubility and stability considerations for this compound in different experimental conditions?

- Solubility : High solubility in DMSO or DMF (>50 mg/mL), moderate in acetonitrile. Poor aqueous solubility requires co-solvents (e.g., PEG-400) for biological assays.

- Stability :

- pH sensitivity : Stable at pH 4–8; degradation observed under strongly acidic/basic conditions.

- Light/temperature : Store at –20°C in amber vials to prevent cyanomethyl group decomposition.

- Validation : Monitor stability via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Strategy :

- Substituent variation : Modify cyanomethyl groups (e.g., replace with carboxyethyl) or dimethyl positions on the benzamide ring.

- Biological assays : Test derivatives against targets like neutrophil elastase (NE) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC).

- Computational modeling : Perform molecular docking (AutoDock Vina) with NE (PDB: 1H1B) to predict binding modes. Correlate IC₅₀ values with substituent electronic properties (Hammett constants) .

Q. What strategies are recommended for reconciling contradictory data regarding the biological activity of this compound across different studies?

- Approach :

- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM NE) and buffer conditions (pH 7.4, 25°C).

- Orthogonal validation : Confirm activity via fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR).

- Purity verification : Re-test batches with ≥95% purity (HPLC) to rule out impurities affecting results.

- Structural analogs : Compare activity with dimethoxy analogs (e.g., N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide) to isolate substituent effects .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets like neutrophil elastase?

- Methods :

- Molecular docking : Use AutoDock or Schrödinger Suite to model ligand-enzyme interactions, focusing on catalytic triad (Ser195, His57, Asp102).

- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) over 100 ns to assess hydrogen bonding with Gly193 and hydrophobic interactions with Val190.

- Free energy calculations : Apply MM-PBSA to estimate binding affinity (ΔG) and compare with experimental IC₅₀ values.

- SAR analysis : Map electrostatic potential surfaces (Gaussian 16) to optimize cyanomethyl group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.